molecular formula C9H6N2O B1391941 1,5-Naphthyridine-3-carbaldehyde CAS No. 959617-49-3

1,5-Naphthyridine-3-carbaldehyde

Cat. No. B1391941
M. Wt: 158.16 g/mol
InChI Key: MAOABMVKXVXKFA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis and reactivity of 1,5-naphthyridine derivatives have been extensively studied . The strategies related to the synthesis of 1,5-naphthyridines involve reactions with electrophilic or nucleophilic reagents, oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes . The syntheses are classified according to the nature of the cycle fused to the 1,5-naphthyridine ring: carbocycles, nitrogen heterocycles, oxygen heterocycles, and sulfur heterocycles .


Molecular Structure Analysis

The molecular structure of 1,5-Naphthyridine-3-carbaldehyde can be represented by the SMILES string O=Cc1cnc2cccnc2c1 . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

1,5-Naphthyridine derivatives exhibit significant reactivity with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .


Physical And Chemical Properties Analysis

1,5-Naphthyridine-3-carbaldehyde is a solid . The UV spectra of 1,5-naphthyridines are fairly similar to one another and contain three separate groups of bands . The IR and Raman spectra of 1,5-naphthyridines permitted the assignment of all fundamental vibrations of these heterocyclic systems .

Scientific Research Applications

Synthesis and Chemical Properties

  • Scaleable Synthesis : 1,5-Naphthyridine-3-carbaldehyde derivatives can be synthesized through a scaleable process. For instance, a study outlined a scalable synthesis method for 3-hydroxy-1,5-naphthyridine-4-carbaldehyde, involving the Skraup reaction and subsequent treatment with DMF-DMA in the presence of a catalytic amount of LiOH (Li et al., 2010).

  • Facile and Efficient Synthesis : There's a report on the facile and efficient synthesis of 1-trichloromethyl-1,2-dihydrobenzo[b][1,6]naphthyridines through a three-component reaction. This method offers a straightforward approach to these compounds with moderate to high yields (Bukšnaitienė & Čikotienė, 2012).

  • Antimicrobial Activity : Various derivatives of 1,5-naphthyridine-3-carbaldehyde have been synthesized and screened for antimicrobial activity. For example, the synthesis of new chromene-based [1,8]naphthyridines derivatives was explored, with these compounds showing potential antimicrobial properties (Gohil et al., 2016).

  • Ligand Construction for Metal Complexes : The molecule has been used to construct new bidentate and tridentate ligands for Ru(II) complexes. This involves coupling with various chloro 1,5-naphthyridines or condensation with acetyl derivatives (Singh & Thummel, 2009).

  • Optical and Fluorescence Applications : Studies have shown that derivatives of 1,5-naphthyridine-3-carbaldehyde can have interesting optical and fluorescence properties. For instance, a study on the photophysical properties of novel Pyrazolo Naphthyridines revealed the dependence of absorption and emission on specific substituents (Patil et al., 2010).

  • Fluorescent Probes : A novel Schiff-base fluorescent probe based on 1,8-naphthyridine and naphthalimide was developed for detecting Al3+ ions. This probe displayed high selectivity and significant fluorescence intensity changes upon the addition of Al3+ (Yue et al., 2017).

  • Microwave Synthesis : Microwave irradiation has been used for the efficient synthesis of 1,8,9,14-tetraaza-pentaphene and other derivatives, highlighting a clean and efficient method for synthesizing these compounds (Narender et al., 2010).

Future Directions

1,5-Naphthyridine derivatives present a significant importance in the field of medicinal chemistry because many of them exhibit a great variety of biological activities . Future research may focus on exploring these biological activities and developing new synthetic strategies for these compounds .

properties

IUPAC Name

1,5-naphthyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O/c12-6-7-4-9-8(11-5-7)2-1-3-10-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAOABMVKXVXKFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=N2)C=O)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50678410
Record name 1,5-Naphthyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50678410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,5-Naphthyridine-3-carbaldehyde

CAS RN

959617-49-3
Record name 1,5-Naphthyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50678410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 0.26 g of 3-methyl-1,5-naphthyridine in 4 mL of benzene, 0.35 g of N-bromosuccinimide and 29 mg of azobisisobutyronitrile were added, and the mixture was heated under reflux while stirring for 2 hours 15 minutes. Thereto was further added 0.13 g of N-bromosuccinimide, and the mixture was heated under reflux while stirring for 30 minutes. After cooling to room temperature, a solution of 0.50 g of hexamethylenetetramine in 1.5 mL of water was dropped to the reaction mixture under cooling with ice, thereto was added 1.5 mL of acetic acid, and the mixture was heated under reflux while stirring for 1 hour 20 minutes. After cooling to room temperature, chloroform and a 20% aqueous sodium hydroxide solution were added to the reaction mixture and the mixture was adjusted to pH 8.5. The organic layer was separated, and the aqueous layer was extracted with chloroform. The organic layer and the extract were combined, the resultant solution was washed with water and a saturated aqueous sodium chloride solution and dried over anhydrous magnesium sulfate. The solvent was distilled off under reduced pressure, and the resultant residue was purified by flash silica gel column chromatography using an eluent of hexane:ethyl acetate=1:1 to obtain 25 mg of 1,5-naphthyridine-3-carbaldehyde as a slightly yellow solid.
Quantity
1.5 mL
Type
solvent
Reaction Step One
Quantity
0.26 g
Type
reactant
Reaction Step Two
Quantity
0.35 g
Type
reactant
Reaction Step Two
Quantity
29 mg
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
solvent
Reaction Step Two
Quantity
0.13 g
Type
reactant
Reaction Step Three
Quantity
0.5 g
Type
reactant
Reaction Step Four
Name
Quantity
1.5 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
AI Ayoob, GT Sadeek, MY Saleh - Journal of Chemical Health …, 2022 - jchr.damghan.iau.ir
A new and efficient procedure has been described for the synthesis of 2- chloro-1,5-Naphthyridine-3-carbaldehyde(1) from the condensation of N-(pyridine-3-yl) acetamide in presence …
Number of citations: 34 jchr.damghan.iau.ir

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